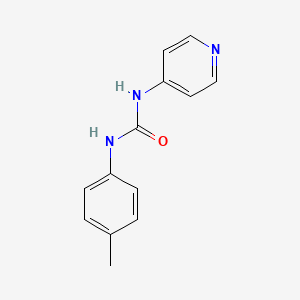
N,N'-bis(5-bromo-2-methylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(5-bromo-2-methylphenyl)guanidine, also known as BBG, is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. It is a nitrogen-containing heterocyclic compound that can be synthesized in a variety of ways. BBG has been investigated for its potential use in drug delivery, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N,N'-bis(5-bromo-2-methylphenyl)guanidine has been studied for its potential applications in various fields, including drug delivery, biochemistry, and pharmacology. It has been used to study the mechanism of action of drugs, as well as to improve drug delivery and efficacy. This compound has also been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and infectious diseases. In addition, this compound has been studied for its potential use in the synthesis of new drugs and for its ability to modulate the activity of enzymes.
Mécanisme D'action
The mechanism of action of N,N'-bis(5-bromo-2-methylphenyl)guanidine is not fully understood. However, it is believed to interact with receptors on the surface of cells and to modulate their activity. It is also thought to interact with enzymes, which may lead to the activation or inhibition of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to modulate the activity of enzymes and to interact with receptors on the surface of cells. In addition, it has been found to have anti-inflammatory and antioxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-bis(5-bromo-2-methylphenyl)guanidine in lab experiments is its low cost and easy availability. In addition, it is relatively stable and can be stored for extended periods of time. However, this compound is not soluble in water, so it must be dissolved in a solvent before use.
Orientations Futures
There are many potential future directions for the use of N,N'-bis(5-bromo-2-methylphenyl)guanidine. It could be used to develop new drugs, to improve drug delivery and efficacy, and to study the mechanism of action of drugs. In addition, it could be used to study the biochemical and physiological effects of drugs, as well as to modulate the activity of enzymes. Finally, this compound could be used to develop new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N,N'-bis(5-bromo-2-methylphenyl)guanidine can be synthesized via several methods, including the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine hydrochloride, the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine carbonate, and the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine sulfate. The most common method of synthesis is the reaction of 5-bromo-2-methylphenyl isothiocyanate with guanidine hydrochloride, which produces the desired this compound in high yields.
Propriétés
IUPAC Name |
1,2-bis(5-bromo-2-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3/c1-9-3-5-11(16)7-13(9)19-15(18)20-14-8-12(17)6-4-10(14)2/h3-8H,1-2H3,(H3,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQAGZATBRITDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=NC2=C(C=CC(=C2)Br)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6616243.png)


![1,4-bis(bromomethyl)bicyclo[2.2.2]octane](/img/structure/B6616257.png)

![3-bromo-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B6616264.png)






